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Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling
therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1]
[2] Genome-wide association studies (GWAS) revealed that loss-of-function variants in the
HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[2]
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes that is
understood to play a role in hepatic lipid metabolism.[3][4] Its substrates include steroids like
estradiol and bioactive lipids such as leukotriene B4, with NAD+ as a cofactor.[2][4] The
discovery of potent and selective inhibitors of HSD17B13 is a critical step towards validating
this enzyme as a drug target and developing novel therapeutics. This technical guide details
the discovery and synthesis of Hsd17B13-IN-70, also known as BI-3231, a potent and
selective chemical probe for HSD17B13.[2]

Discovery of Hsd17B13-IN-70 (BI-3231)

The discovery of Hsd17B13-IN-70 (BI-3231) was the result of a systematic drug discovery
campaign commencing with a high-throughput screening (HTS) effort.[2]
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An HTS campaign identified a cluster of phenol-containing compounds with inhibitory activity
against HSD17B13. From this, an alkynyl phenol, compound 1, was selected as the starting
point for a lead optimization program due to its confirmed activity (IC50 of 1.4 uM).[2] A
thorough in vitro profiling of compound 1 revealed moderate enzymatic and cellular activity,
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good selectivity against the related isoform HSD17B11, and favorable physicochemical
properties. However, it suffered from low metabolic stability in hepatocytes due to extensive
phase Il metabolism (glucuronidation and sulfation).[2]

The subsequent lead optimization efforts focused on improving potency and metabolic stability,
which ultimately led to the discovery of compound 45 (BI-3231 or Hsd17B13-IN-70). This
optimized compound demonstrated significantly improved potency and a better drug
metabolism and pharmacokinetic (DMPK) profile.[2]

Synthesis of Hsd17B13-IN-70 (BI-3231)

The synthesis of Hsd17B13-IN-70 (BI-3231) is a multi-step process. A detailed experimental
protocol for the synthesis of the initial hit, compound 1, and the final optimized compound, 45
(BI-3231), is provided below.

Experimental Protocol: Synthesis of BI-3231 (Compound
45)

The synthesis of BI-3231 is a multi-step process starting from commercially available materials.
The following is a detailed protocol based on the published literature[2]:

Step A: Mesylation To a solution of the starting alcohol in dichloromethane (CH2Cl2),
triethylamine (NEts) is added, and the mixture is cooled. Methanesulfonyl chloride (MeSO2Cl) is
then added dropwise, and the reaction is stirred until completion. The reaction is quenched with
water, and the organic layer is separated, dried, and concentrated to yield the mesylated
intermediate.

Step B: Silylation The mesylated intermediate is dissolved in acetonitrile (MeCN), and N,O-
bis(trimethylsilyl)acetamide is added. The mixture is heated and stirred. After cooling, the
solvent is evaporated to give the silylated product.

Step C: Ethylation The silylated intermediate is dissolved in dimethylformamide (DMF), and
potassium carbonate (K2COs) and ethyl iodide (Etl) are added. The reaction mixture is stirred
at room temperature. After completion, the mixture is diluted with water and extracted with an
organic solvent. The organic layers are combined, dried, and concentrated.
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Step D: Suzuki Coupling The ethylated intermediate is reacted with a boronic acid derivative in
the presence of a palladium catalyst, such as --INVALID-LINK--palladium(ll) dichloride, in a
mixture of ethanol and water. The reaction is heated until completion. The product is then
isolated and purified.

Step E: Ether Synthesis The product from the Suzuki coupling is dissolved in acetonitrile
(MeCN), and potassium carbonate (K2CO3s) and 1-(chloromethyl)-4-methoxybenzene are
added. The mixture is stirred at room temperature. The product is isolated by extraction and
purified.

Step F: Borylation The ether product is dissolved in tetrahydrofuran (THF) and cooled to -78
°C. n-Butyllithium (n-BuLi) is added dropwise, followed by trimethyl borate. The reaction is
warmed to room temperature and then quenched with hydrochloric acid (HCI). The product is
extracted and purified.

Step G: Deprotection The final intermediate is dissolved in dichloromethane (CH2Clz), and
trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature. After
completion, the solvent is removed, and the final product, BI-3231, is purified.

Click to download full resolution via product page

Biological Activity and Pharmacokinetic Properties

Hsd17B13-IN-70 (BI-3231) is a highly potent inhibitor of both human and mouse HSD17B13.
Its in vitro and in vivo properties have been extensively characterized.

In Vitro Activity

The inhibitory activity of BI-3231 was assessed in enzymatic and cellular assays. The
compound exhibits single-digit nanomolar potency in enzymatic assays and double-digit
nanomolar potency in a cellular context.[2]
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Hsd17B13-IN-70 (BI- Initial Hit (Compound

Parameter Reference
3231) 1)
Human HSD17B13 Not reported as IC50,
) ) 1.4+0.7 uM [2]
IC50 (enzymatic) Ki reported
Human HSD17B13 Ki
) 0.003 puM Not reported [2]
(enzymatic)
Mouse HSD17B13 Not reported as IC50, 2.4 £ 0.1 uM (retinol 2]
IC50 (enzymatic) Ki reported as substrate)
Mouse HSD17B13 Ki
) 0.004 uM Not reported [2]
(enzymatic)
Human HSD17B13 .
0.03 uM Moderate activity [2]
IC50 (cellular)
Selectivity vs. )
High Good [2]

HSD17B11

Table 1: In vitro activity of Hsd17B13-IN-70 (BI-3231) and the initial hit compound 1.

Experimental Protocol: HSD17B13 Enzymatic Assay

The enzymatic activity of HSD17B13 is determined by measuring the conversion of a substrate,
such as estradiol, to its corresponding product in the presence of the cofactor NAD+. The
following is a general protocol based on published methods[2]:

e Recombinant human or mouse HSD17B13 enzyme is incubated with the test compound
(e.g., BI-3231) at various concentrations.

e The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD+.
e The reaction is allowed to proceed for a defined period at a controlled temperature.

e The reaction is stopped, and the amount of product formed (or remaining substrate) is
quantified using a suitable analytical method, such as mass spectrometry or a fluorescence-
based assay.
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e |IC50 values are calculated by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

Pharmacokinetic Properties

The pharmacokinetic profile of BI-3231 was evaluated in vivo. The compound demonstrates
properties that make it a suitable tool for in vivo studies.

Parameter Value Species Reference

Metabolic Stability
Moderate Human [2]
(Hepatocytes)

. o Strong accumulation
In vivo distribution o Mouse [3]
in liver

Table 2: Pharmacokinetic parameters of Hsd17B13-IN-70 (BI-3231).

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated protein, and its expression is regulated by key
transcription factors involved in lipid metabolism. Understanding its signaling pathway is crucial
for elucidating its role in liver disease.
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Liver X receptor-alpha (LXRa) and sterol regulatory element-binding protein-1c (SREBP-1c)
are key regulators of HSD17B13 expression.[3] Activation of LXRa induces SREBP-1c, which
in turn upregulates the transcription of the HSD17B13 gene. The HSD17B13 protein then
localizes to lipid droplets where it is thought to catalyze the conversion of retinol to
retinaldehyde, contributing to lipid accumulation.[3] Hsd17B13-IN-70 (BI-3231) acts by directly
inhibiting the enzymatic activity of the HSD17B13 protein.[2]

Conclusion

Hsd17B13-IN-70 (BI-3231) is a potent, selective, and well-characterized inhibitor of
HSD17B13. Its discovery through a systematic lead optimization campaign and its favorable in
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vitro and in vivo profiles make it an invaluable tool for further elucidating the biological function
of HSD17B13 and for validating it as a therapeutic target for NASH and other liver diseases.
The detailed synthetic and experimental protocols provided in this guide will aid researchers in
the utilization of this important chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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